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Compound of Interest

Compound Name: 4-[2-(Methylamino)ethyl]pyridine

Cat. No.: B1345710 Get Quote

An In-depth Technical Guide on 4-[2-(Methylamino)ethyl]pyridine (CAS 55496-55-4)

Introduction
4-[2-(Methylamino)ethyl]pyridine, with the CAS number 55496-55-4, is a pyridine derivative

recognized primarily as a process-related impurity and potential metabolite of Betahistine, a

medication used to treat Ménière's disease.[1][2][3] Its structural similarity to histamine and

Betahistine suggests potential interactions with histamine receptors, making it a compound of

interest for researchers in pharmacology and drug development.[4][5] This document provides

a comprehensive overview of the available basic research on this compound, including its

chemical and physical properties, proposed synthesis and analysis methodologies, and its

potential biological relevance.

Chemical and Physical Properties
The fundamental properties of 4-[2-(Methylamino)ethyl]pyridine are summarized below. Data

has been aggregated from various chemical suppliers and databases.

Table 1: General and Physical Properties
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Property Value Reference(s)

CAS Number 55496-55-4 [6]

Molecular Formula C₈H₁₂N₂ [6]

Molecular Weight 136.19 g/mol [6]

IUPAC Name
N-methyl-2-pyridin-4-

ylethanamine
[6]

Synonyms

Methyl-(2-pyridin-4-yl-

ethyl)amine, N-Methyl-4-

pyridineethanamine

[6]

Appearance Clear colorless liquid [No specific citation available]

Boiling Point 116-122 °C (at 15 mmHg) [No specific citation available]

Table 2: Computed Physicochemical Properties

Property Value Reference(s)

XLogP3 0.4 [6]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

Count
2 [6]

Rotatable Bond Count 3 [6]

Exact Mass 136.100048391 Da [6]

Synthesis and Analysis
Detailed experimental protocols for the synthesis and analysis of 4-[2-
(Methylamino)ethyl]pyridine are not readily available in peer-reviewed literature. However,

based on its structure and its relation to Betahistine, plausible methodologies can be outlined.

Experimental Protocol: Proposed Synthesis
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A potential synthetic route can be inferred from general organic chemistry principles and

methods used for analogous compounds. One plausible approach is the reductive amination of

4-pyridylacetaldehyde with methylamine.

Protocol:

Reaction Setup: To a solution of 4-pyridylacetaldehyde (1.0 eq) in a suitable solvent such as

methanol or dichloromethane in a round-bottom flask, add methylamine (1.1 eq, as a

solution in a compatible solvent).

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation

of the intermediate imine.

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as

sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃),

portion-wise over 30 minutes.

Reaction Progression: Allow the reaction to warm to room temperature and stir for an

additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be purified by column chromatography on silica gel to yield 4-[2-
(Methylamino)ethyl]pyridine.
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Figure 1. A proposed workflow for the synthesis of 4-[2-(Methylamino)ethyl]pyridine.
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Analytical Characterization
While specific datasets are not publicly available, standard analytical techniques would be

employed for characterization.

Table 3: Analytical Methodologies and Expected Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique
Experimental Parameters
(Hypothetical)

Expected Observations

¹H NMR 400 MHz, CDCl₃

Signals corresponding to the

pyridyl protons (doublets

around 8.5 and 7.2 ppm), two

methylene groups (triplets

around 2.8 ppm), and a methyl

group (singlet around 2.4

ppm).

¹³C NMR 100 MHz, CDCl₃

Aromatic carbons of the

pyridine ring, two aliphatic

methylene carbons, and one

methyl carbon.

Mass Spec. (EI) 70 eV

A molecular ion peak (M⁺) at

m/z = 136. Key fragments

would likely include the loss of

a methyl group and cleavage

of the ethyl chain. The NIST

WebBook shows a major

fragment at m/z 44.[7]

Infrared (IR) KBr pellet or neat

N-H stretching vibrations, C-H

stretching (aromatic and

aliphatic), C=N and C=C

stretching from the pyridine

ring, and C-N stretching.

HPLC

C18 column, mobile phase

gradient of acetonitrile and

water with a modifier like TFA

or formic acid, UV detection at

~260 nm.

A single major peak indicating

the purity of the compound.

Biological Activity and Signaling Pathways
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There is no direct research available on the specific biological activity or toxicology of 4-[2-
(Methylamino)ethyl]pyridine. However, its structural relationship to Betahistine provides a

strong basis for hypothesizing its mechanism of action.

Betahistine is a potent H₃ receptor antagonist and a weak H₁ receptor agonist.[4][5] It is

metabolized in the body to several compounds, including aminoethylpyridine and

hydroxyethylpyridine, which have been shown to be pharmacologically active.[1][8] Given that

4-[2-(Methylamino)ethyl]pyridine is a known impurity, it is plausible that it shares a similar

pharmacological profile and could interact with the histaminergic system.

The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation,

couples to Gq/11, activating phospholipase C (PLC). This leads to the production of inositol

triphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium levels

and activate protein kinase C (PKC), respectively. The histamine H₃ receptor is also a GPCR

that couples to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP)

levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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